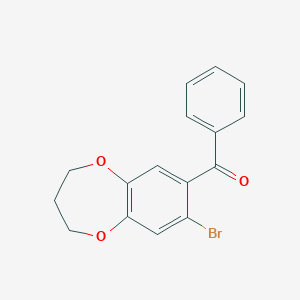
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone is a chemical compound with the molecular formula C₁₆H₁₃BrO₃ and a molecular weight of 332.0048 g/mol It is characterized by the presence of a bromine atom, a benzodioxepin ring, and a phenyl group attached to a methanone moiety
准备方法
The synthesis of (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone typically involves the following steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides.
Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation, where a phenyl ketone is reacted with the benzodioxepin intermediate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a variety of functionalized derivatives.
科学研究应用
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodioxepin ring contribute to its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone can be compared with other similar compounds, such as:
(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone: This compound has an additional bromine atom on the phenyl ring, which may alter its reactivity and biological activity.
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone: Lacking the bromine atom, this compound may exhibit different chemical and biological properties.
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine: This compound has a similar structure but lacks the phenyl methanone moiety, which may affect its overall reactivity and applications.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-13-10-15-14(19-7-4-8-20-15)9-12(13)16(18)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECNFLAZVMSKTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)C(=O)C3=CC=CC=C3)Br)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352434 |
Source


|
| Record name | (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-38-6 |
Source


|
| Record name | (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
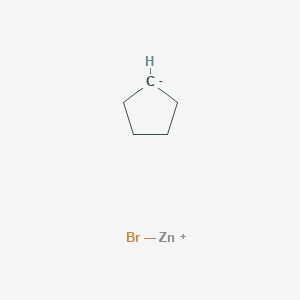
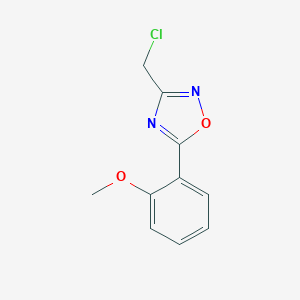
![2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B62517.png)
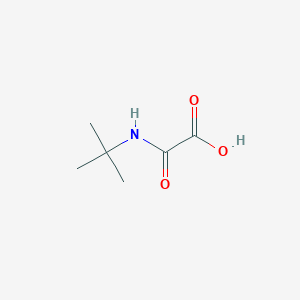
![3-[(2S)-oxiran-2-yl]pyridine](/img/structure/B62522.png)
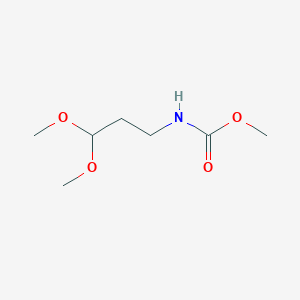
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
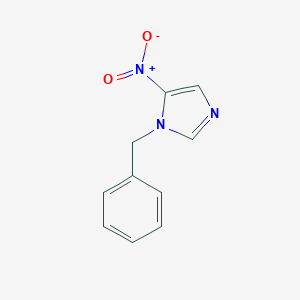
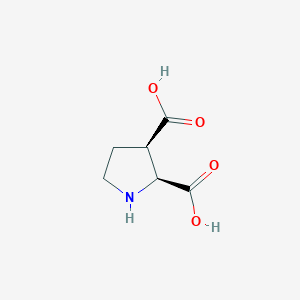
![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
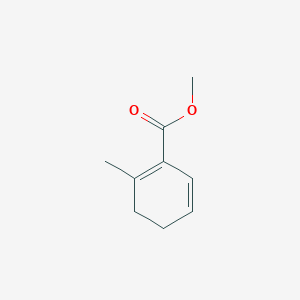
![1-Cyclopentyl-3-ethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B62545.png)
![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)
![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)
